1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a chlorophenyl group, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 2-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzodioxole and chlorophenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-phenylthiourea: Lacks the chlorine atom, which may affect its reactivity and binding properties.
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of the benzodioxole ring, altering its chemical behavior.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea stands out due to the presence of both the benzodioxole ring and the chlorophenyl group, which confer unique electronic and steric properties. These features make it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
377766-52-4 |
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Molecular Formula |
C14H11ClN2O2S |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-1-2-4-11(10)17-14(20)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H2,16,17,20) |
InChI Key |
OEEQSSXQNZFHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=C3Cl |
solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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